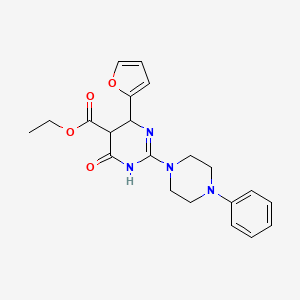![molecular formula C20H26N4O3 B5571323 (4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)
(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, closely related to the compound , can be accomplished through multicomponent 1,3-dipolar cycloadditions of cyclic α-amino acid derivatives with aldehydes and dipolarophiles. This method has been described as an efficient and straightforward methodology for generating complex systems, including spiro derivatives, under mild conditions, giving rise to pyrrolizidines and indolizidines with diverse functional groups (Nájera & Sansano, 2018). Similarly, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate provide a general method for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner, which could potentially apply to the synthesis of related compounds (Davies et al., 1996).
Molecular Structure Analysis
X-ray diffraction techniques offer valuable insights into the molecular structure of closely related compounds. For instance, the analysis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides revealed specific structural features vital for understanding the stereochemistry and potential interactions at the molecular level (Panov et al., 2011).
Chemical Reactions and Properties
The Lewis acid-catalyzed reactions of certain precursors with ethyl (arylimino)acetates result in the selective formation of pyrrolidine derivatives, demonstrating the versatility and reactivity of similar molecular frameworks under specific conditions (Lu & Shi, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- This compound is related to pyrrolidines and indolizidines, synthesized through multicomponent 1,3-dipolar cycloadditions of cyclic α-amino acid derivatives, as described by Nájera and Sansano (2018). These methodologies are crucial for generating complex systems, including spiro derivatives and pyrrolizidines with specific groups adjacent to the nitrogen atom in the bicyclic units (Nájera & Sansano, 2018).
- The compound also finds relevance in the synthesis of various pyrrolidines with potential nootropic activity, as explored by Valenta et al. (1994) (Valenta, Urban, Taimr, & Polívka, 1994).
Applications in Organocatalysis :
- Research by Gruttadauria, Giacalone, and Noto (2008) highlights the use of L-proline and its derivatives, such as substituted prolinamides or pyrrolidines, as recyclable organocatalysts in various reactions. These organocatalysts have shown significant effectiveness, recoverability, and reusability (Gruttadauria, Giacalone, & Noto, 2008).
- Tang et al. (2004) discuss the use of L-prolinamides in enantioselective direct aldol reactions, where the compound serves as an active catalyst (Tang, Jiang, Cui, Gong, Mi, Jiang, & Wu, 2004).
Pharmaceutical and Biological Applications :
- The compound's structure is relevant in synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives with potential antimicrobial properties, as explored by Hassan et al. (2009) (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
- Further research indicates its significance in the synthesis of pyrrolo[2,3-D]Pyrimidine and Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidine Derivatives, which are screened for antimicrobial properties (Hassan et al., 2009).
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(3S,5S)-5-(ethylcarbamoyl)-1-(furan-3-ylmethyl)pyrrolidin-3-yl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-2-21-19(25)18-10-15(12-23(18)11-14-7-9-27-13-14)22-20(26)17-4-3-8-24(17)16-5-6-16/h3-4,7-9,13,15-16,18H,2,5-6,10-12H2,1H3,(H,21,25)(H,22,26)/t15-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYSQWOYZFQHFH-YJBOKZPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=COC=C2)NC(=O)C3=CC=CN3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=COC=C2)NC(=O)C3=CC=CN3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)
![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)
![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)
![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)
![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)
